Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary target is Poly (ADP-ribose) polymerases-1 (PARP-1), a highly conserved DNA-binding protein . PARP-1 is involved in numerous cellular processes, including genome integrity surveillance, cellular differentiation, gene transcription regulation, inflammation, mitosis, cell cycle progression, DNA damage response initiation, and apoptosis .
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is crucial for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . The presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .
Biochemical Pathways
PARP-1 is a known sensor of DNA damage and is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate the DNA repair process and cell survival .
Result of Action
The compound’s action results in genomic dysfunction and cell death by compromising the cancer cell DNA repair mechanism . This is achieved by using the compound as a potentiator in combination with DNA damaging cytotoxic agents .
Biological Activity
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of C19H17N3O5 and features a spiro-indole framework which is known for its diverse biological activities. The presence of multiple functional groups such as amino, dioxo, and carboxylate enhances its reactivity and potential interactions with biological targets.
Synthesis
The compound can be synthesized through various methodologies involving multi-step reactions that include cyclization and functional group modifications. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the compound .
Antiproliferative Effects
One of the most significant areas of research concerning this compound is its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects on human cancer cells by inducing apoptosis. For instance, studies showed that the compound inhibited cell growth in breast and lung cancer cell lines with IC50 values in the micromolar range .
The proposed mechanism of action includes the induction of oxidative stress leading to apoptotic cell death. The compound appears to modulate several signaling pathways associated with cell survival and proliferation, particularly those involving EGFR (Epidermal Growth Factor Receptor) signaling .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Breast Cancer Cells : A study evaluated the efficacy of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.
- Lung Cancer Models : Another study focused on non-small cell lung cancer (NSCLC) models where treatment with the compound resulted in decreased tumor growth rates compared to control groups.
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound shows promising therapeutic effects, it also presents certain cytotoxicity concerns that require careful evaluation in vivo. The balance between efficacy and toxicity is crucial for its development as a therapeutic agent.
Properties
IUPAC Name |
methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-14-11-18-19(22(30)29(14)13-15-7-6-10-27-12-15)25(20(21(26)34-18)23(31)33-3)16-8-4-5-9-17(16)28(2)24(25)32/h4-12H,13,26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGASOEJWTGJDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3=CN=CC=C3)C4(C5=CC=CC=C5N(C4=O)C)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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